2,3-Dihydroimidazo[2,1-b][1,3]thiazole-5-carboxylic acid
Description
2,3-Dihydroimidazo[2,1-b][1,3]thiazole-5-carboxylic acid is a bicyclic heterocyclic compound featuring fused imidazole and thiazole rings. Its structure includes a carboxylic acid group at the 5-position, making it a versatile scaffold for drug discovery. and highlight its role as a core structure in medicinal chemistry, with derivatives synthesized via electrophilic intramolecular cyclization (EIC) of 3-allyl-2-thiohydantoins under polyphosphoric acid (PPA) or halogen treatment . Commercial availability (e.g., 6-methyl derivatives in ) and physicochemical properties such as melting point (164–165°C for 6-methylimidazo[2,1-b][1,3]thiazole-5-carboxylic acid) further underscore its utility .
Properties
IUPAC Name |
2,3-dihydroimidazo[2,1-b][1,3]thiazole-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2O2S/c9-5(10)4-3-7-6-8(4)1-2-11-6/h3H,1-2H2,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JECVWJUSYJVNEL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC2=NC=C(N21)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40665339 | |
| Record name | 2,3-Dihydroimidazo[2,1-b][1,3]thiazole-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40665339 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
193538-16-8 | |
| Record name | 2,3-Dihydroimidazo[2,1-b][1,3]thiazole-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40665339 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dihydroimidazo[2,1-b][1,3]thiazole-5-carboxylic acid typically involves the reaction of 2-aminothiazoles with α-halocarbonyl compounds. One common method is the reaction of (2Z)-1,3-diaryl-4-bromobut-2-en-1-one derivatives with 2-aminothiazoles . The reaction conditions often include heating in the presence of a solvent such as benzene or ethanol.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
2,3-Dihydroimidazo[2,1-b][1,3]thiazole-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reagents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while reduction might yield alcohols or alkanes.
Scientific Research Applications
Synthesis and Characterization
The synthesis of 2,3-dihydroimidazo[2,1-b][1,3]thiazole-5-carboxylic acid typically involves multi-step organic reactions that yield derivatives with enhanced properties. Various methods have been documented for synthesizing this compound and its derivatives, often focusing on optimizing yield and purity.
Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial activity. A study reported the synthesis of carboxamides derived from this compound, which demonstrated significant fungicidal effects against various fungal strains. The most active derivatives were those containing specific substitutions that enhanced their bioactivity against pathogens such as Staphylococcus aureus and Candida species .
Anticancer Potential
Emerging studies suggest that derivatives of this compound may possess anticancer properties. For instance, compounds synthesized from this framework have shown promise in inhibiting tumor cell proliferation in vitro. The mechanism often involves the modulation of apoptotic pathways and interference with cellular signaling cascades associated with cancer progression .
Agricultural Applications
The compound has also been evaluated for its potential as a fungicide in agricultural settings. Its efficacy against plant pathogens has been documented in several studies, highlighting its role in protecting crops from fungal infections. The development of formulations based on this compound could lead to more sustainable agricultural practices by reducing reliance on traditional chemical fungicides .
Case Study: Antimicrobial Activity Evaluation
In a systematic evaluation of antimicrobial activity, derivatives of this compound were tested against a panel of bacterial and fungal strains. The minimum inhibitory concentration (MIC) values ranged from 1.95 µg/mL to over 1000 µg/mL depending on the specific derivative and the target organism. Notably, some compounds exhibited higher activity compared to established antibiotics such as nitrofurantoin .
Case Study: Anticancer Efficacy
A recent investigation into the anticancer properties of this compound involved testing various derivatives against human cancer cell lines. Results indicated that certain modifications to the imidazo-thiazole structure enhanced cytotoxicity significantly, suggesting a structure-activity relationship that could guide future drug design efforts aimed at treating malignancies .
Data Tables
| Application Area | Activity Type | MIC Range (µg/mL) | Notes |
|---|---|---|---|
| Antimicrobial | Bacterial & Fungal | 1.95 - >1000 | Effective against Staphylococcus spp. |
| Anticancer | Cytotoxicity | Varies by derivative | Modifications enhance activity |
| Agricultural | Fungicide | Varies | Potential for sustainable crop protection |
This comprehensive overview highlights the potential of this compound as a versatile compound with significant applications in both health and agricultural sectors. Further investigations are essential to unlock its full potential and develop effective products based on its unique properties.References:
Mechanism of Action
The mechanism of action of 2,3-Dihydroimidazo[2,1-b][1,3]thiazole-5-carboxylic acid involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites or modulate receptor activity by acting as an agonist or antagonist. The exact pathways and targets depend on the specific application and the structure of the compound.
Comparison with Similar Compounds
Table 1: Key Structural Analogues and Substituent Variations
Key Observations:
- Anti-tuberculosis Activity : The 2,6-dimethylimidazo[2,1-b]thiazole-5-carboxylic acid core () exhibits exceptional potency (MIC = 0.004 μM), outperforming pentafluorosulfanyl (SF₅) analogues (MIC = 0.03–0.06 μM) due to optimized lipophilicity (clogP = 4.46 vs. SF₅ clogP = 5.2) .
- Anticancer Activity : Dihydropyrido[2,3-d]pyrimidine-4-one derivatives (e.g., Compounds XIII and XIV in ) surpass dihydroimidazothiazoles in cytotoxicity, suggesting the imidazothiazole scaffold may require further functionalization for oncology applications .
- Substituent Impact : Electron-withdrawing groups (e.g., CF₃ in ) enhance antimicrobial activity, while hydrophilic groups (e.g., COOH in the parent compound) improve solubility but may reduce membrane permeability .
Physicochemical Properties
Table 2: Physicochemical Comparison
Key Observations:
Biological Activity
2,3-Dihydroimidazo[2,1-b][1,3]thiazole-5-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential applications based on various research findings.
Synthesis
The synthesis of this compound involves several chemical reactions that yield derivatives with varying biological activities. One notable study reported the synthesis of carboxamides derived from this compound, which were evaluated for their fungicidal properties. The most active derivatives were those formed with 2-aminopyridine, demonstrating promising antifungal activity against various pathogens .
Antifungal Activity
Research has demonstrated that this compound exhibits significant antifungal properties. In a study where several derivatives were tested against common fungal strains, the compound showed effective inhibition at low concentrations. The mechanism of action appears to involve disruption of fungal cell wall synthesis .
Antibacterial Properties
In addition to antifungal activity, this compound has shown antibacterial effects. A comparative analysis indicated that certain derivatives exhibited potent activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The minimum inhibitory concentration (MIC) values ranged from 0.5 to 8 µg/mL depending on the specific derivative tested .
| Compound | MIC (µg/mL) | Target Bacteria |
|---|---|---|
| Parent Compound | 4 | S. aureus |
| Derivative A | 0.5 | E. coli |
| Derivative B | 8 | S. aureus |
Anti-inflammatory Effects
The anti-inflammatory potential of this compound has also been investigated. In vitro studies showed that it significantly reduced the production of pro-inflammatory cytokines in macrophages stimulated by lipopolysaccharide (LPS). This suggests a possible mechanism for its use in treating inflammatory diseases .
Anticancer Activity
Emerging research indicates that this compound may possess anticancer properties. Specific derivatives have been shown to inhibit cancer cell proliferation in various cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer). The half-maximal inhibitory concentration (IC50) values were reported as follows:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 15 |
| HepG2 | 10 |
The compounds induce apoptosis in cancer cells through caspase activation pathways .
Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
- Fungal Infections : A clinical case involving a patient with recurrent fungal infections showed marked improvement after treatment with a derivative of this compound.
- Bacterial Infections : Another study documented the successful treatment of a severe bacterial infection resistant to conventional antibiotics using a synthesized derivative.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
